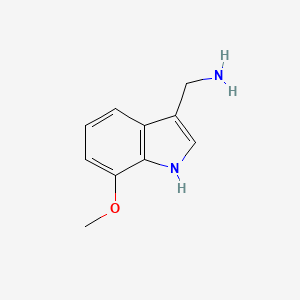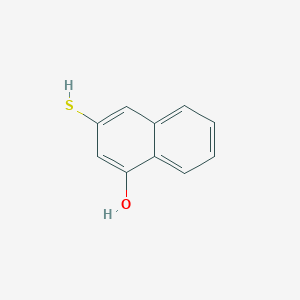![molecular formula C12H12N2 B11911236 2-[2-(2-Pyridinyl)ethyl]pyridine CAS No. 4916-40-9](/img/structure/B11911236.png)
2-[2-(2-Pyridinyl)ethyl]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-(2-Pyridinyl)ethyl]pyridine is a heterocyclic organic compound that consists of two pyridine rings connected by an ethylene bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-[2-(2-Pyridinyl)ethyl]pyridine typically involves the reaction of 2-bromoethylpyridine with pyridine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a cross-coupling mechanism, resulting in the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Industrial production may also involve the use of alternative catalysts and solvents to improve the overall sustainability and cost-effectiveness of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions: 2-[2-(2-Pyridinyl)ethyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine rings to piperidine rings.
Substitution: The ethylene bridge can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products:
Oxidation: Formation of N-oxides.
Reduction: Formation of piperidine derivatives.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
2-[2-(2-Pyridinyl)ethyl]pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the synthesis of advanced materials and as an intermediate in the production of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-[2-(2-Pyridinyl)ethyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparación Con Compuestos Similares
- 2-[2-(3-Pyridinyl)ethyl]pyridine
- 2-[2-(4-Pyridinyl)ethyl]pyridine
- 2-[2-(2-Pyridinyl)ethyl]pyrimidine
Comparison: 2-[2-(2-Pyridinyl)ethyl]pyridine is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity patterns and binding affinities, making it a valuable compound for targeted applications in research and industry.
Propiedades
Número CAS |
4916-40-9 |
|---|---|
Fórmula molecular |
C12H12N2 |
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2-(2-pyridin-2-ylethyl)pyridine |
InChI |
InChI=1S/C12H12N2/c1-3-9-13-11(5-1)7-8-12-6-2-4-10-14-12/h1-6,9-10H,7-8H2 |
Clave InChI |
WBIBUCGCVLAPQG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=NC(=C1)CCC2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Aminothieno[3,2-d]pyrimidine-7-carbaldehyde](/img/structure/B11911162.png)

![Methyl 5,6,7,8-tetrahydroimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B11911175.png)
![6-Acetyl-1,5,6,7-tetrahydro-4h-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B11911179.png)
![3-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-amine](/img/structure/B11911182.png)




![2H-Naphtho[2,3-b]pyran](/img/structure/B11911219.png)
![1-Ethyl-1H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B11911223.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxamide](/img/structure/B11911225.png)


